molecular formula C10H19NO2 B2546721 {2,9-Dioxaspiro[5.5]undecan-3-yl}methanamine CAS No. 2092694-10-3

{2,9-Dioxaspiro[5.5]undecan-3-yl}methanamine

Cat. No. B2546721
CAS RN: 2092694-10-3
M. Wt: 185.267
InChI Key: YMVZFAGDYFTOHC-UHFFFAOYSA-N
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Description

“{2,9-Dioxaspiro[5.5]undecan-3-yl}methanamine” is an organic compound with the CAS Number: 2092694-10-3 . It has a molecular weight of 185.27 . The IUPAC name for this compound is (2,9-dioxaspiro[5.5]undecan-3-yl)methanamine . It is typically stored at 4°C and appears as an oil .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C10H19NO2/c11-7-9-1-2-10(8-13-9)3-5-12-6-4-10/h9H,1-8,11H2 . This code provides a specific representation of the molecular structure of the compound.


Physical And Chemical Properties Analysis

“this compound” is an oil-like substance . It has a molecular weight of 185.27 . The compound is typically stored at 4°C .

Scientific Research Applications

Chemical Attractants and Pheromones

1,7-Dioxaspiro[5.5]undecane, a chemical structurally related to {2,9-Dioxaspiro[5.5]undecan-3-yl}methanamine, has been studied for its role as a major component of the female sex attractant pheromone blend of the olive fruit fly Dacus oleae. Laboratory and field tests revealed sex-specific responses to different enantiomers, highlighting its potential in biological control strategies and understanding insect behavior and communication (Haniotakis et al., 1986).

Drug Discovery and Disease Treatment

Compounds containing the 1,9-diazaspiro[5.5]undecane structure, including variations like this compound, have been highlighted for their potential in treating a range of diseases. These include obesity, pain, various immune system disorders, cell signaling, cardiovascular, and psychotic disorders, illustrating the chemical's relevance in medicinal chemistry and therapeutic applications (Blanco‐Ania et al., 2017).

Material Science and Polymer Research

The radical emulsion copolymerization process involving compounds structurally related to this compound demonstrates the application in creating novel biomaterials. The presence of crosslinking agent comonomers, like the acetal-type 3,9-divinyl-2,4,8,10-tetraoxaspiro[5.5]-undecane, influences conversion rates, particle size, and potential biomedical applications, including drug delivery systems (Nita et al., 2011).

Organic Synthesis and Chemical Analysis

Research on 1,5-dioxaspiro[5.5] derivatives coupled with various moieties, such as the benzimidazole, offers insights into their crystal structure, thermodynamic properties, and potential in organic synthesis. Such studies are crucial for understanding the molecule's behavior and optimizing synthetic pathways for chemical and pharmaceutical developments (Zeng et al., 2021).

Safety and Hazards

The safety information for “{2,9-Dioxaspiro[5.5]undecan-3-yl}methanamine” includes several hazard statements: H302, H315, H318, H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye damage, and may cause respiratory irritation . The compound is labeled with the signal word “Danger” and is represented by the GHS05 and GHS07 pictograms .

properties

IUPAC Name

2,9-dioxaspiro[5.5]undecan-3-ylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2/c11-7-9-1-2-10(8-13-9)3-5-12-6-4-10/h9H,1-8,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMVZFAGDYFTOHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCOCC2)COC1CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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